Cas no 1260666-32-7 (6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one)

6-Methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound featuring a fused pyrrolopyridinone core with a methyl substituent at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly for targeting kinase inhibitors and CNS-active compounds. The compound's high purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its versatility in functionalization further expands its utility in scaffold diversification for drug discovery. Suitable for controlled reactions, it offers consistent reactivity in cross-coupling and derivatization processes.
6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one structure
1260666-32-7 structure
商品名:6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
CAS番号:1260666-32-7
MF:C8H8N2O
メガワット:148.162
CID:3166863
PubChem ID:22948806

6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 化学的及び物理的性質

名前と識別子

    • CS-0443414
    • 1260666-32-7
    • SCHEMBL12680338
    • 6-METHYL-1H,2H,3H-PYRROLO[2,3-B]PYRIDIN-2-ONE
    • 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
    • 6-METHYL-1,3-DIHYDRO-2H-PYRROLO[2,3-B]PYRIDIN-2-ONE
    • AB73881
    • SB14238
    • 6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
    • インチ: InChI=1S/C8H8N2O/c1-5-2-3-6-4-7(11)10-8(6)9-5/h2-3H,4H2,1H3,(H,9,10,11)
    • InChIKey: VXKBUEUAOJFILG-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC2=C(CC(N2)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 148.063662883g/mol
  • どういたいしつりょう: 148.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 42Ų

6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029182909-1g
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
1260666-32-7 97%
1g
$677.16 2023-09-03

6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 関連文献

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6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-oneに関する追加情報

Introduction to 6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS No. 1260666-32-7) in Modern Chemical and Pharmaceutical Research

6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1260666-32-7, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This bicyclic structure, featuring a pyrrole ring fused with a pyridine ring, presents a unique framework that makes it a valuable scaffold for developing novel therapeutic agents. The presence of a methyl group at the 6-position and a carbonyl group at the 2-position contributes to its diverse chemical reactivity and potential biological activity.

The compound belongs to the broader class of dihydropyrrolopyridines, which have been extensively studied due to their structural similarity to various bioactive natural products and pharmacologically relevant molecules. The dihydropyrrolo[2,3-b]pyridine core is particularly interesting because it can be modulated through structural modifications to achieve specific biological outcomes. This flexibility has made it a popular motif in the design of molecules targeting neurological disorders, inflammatory diseases, and cancer.

In recent years, 6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has been explored as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers have leveraged its reactive sites—primarily the carbonyl group at the 2-position and the nitrogen atoms in both the pyrrole and pyridine rings—to introduce various substituents that enhance binding affinity to biological targets. This approach has led to the discovery of several promising lead compounds that are currently undergoing further optimization.

One of the most compelling aspects of 6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is its ability to serve as a precursor for molecules with diverse pharmacological profiles. For instance, derivatives of this scaffold have shown promise in preclinical studies as inhibitors of enzymes involved in metabolic pathways relevant to diabetes and obesity. Additionally, its structural features have been exploited in the development of novel antiviral agents, where the heterocyclic system contributes to interactions with viral proteases and polymerases.

The synthesis of 6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions that construct the bicyclic core while introducing functional groups at strategic positions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that subsequent derivatization steps proceed efficiently without unwanted side reactions.

Recent advancements in computational chemistry have further enhanced the utility of 6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one as a scaffold for drug design. Molecular modeling studies have identified key interactions between this compound and target proteins, providing insights into how structural modifications can improve binding affinity and selectivity. These computational approaches complement experimental efforts by allowing researchers to predict the effects of different substituents before conducting laborious synthetic experiments.

The potential applications of derivatives of 6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one extend beyond traditional small-molecule drug development. Researchers are exploring its use in materials science, where its rigid heterocyclic structure could contribute to the design of novel polymers with enhanced mechanical or electronic properties. Additionally, its ability to participate in coordination chemistry has opened up possibilities for applications in catalysis and sensing technologies.

In conclusion,6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS No. 1260666-32-7) represents a versatile and promising scaffold for innovation in chemical and pharmaceutical research. Its unique structural features and reactivity make it an attractive building block for developing novel therapeutics across multiple disease areas. As research continues to uncover new synthetic strategies and biological applications,this compound is poised to play an increasingly important role in future drug discovery efforts.

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